Antiplasmodial Potency Advantage of the Ortho‑Ethyl Substitution Over Unsubstituted Phenylamino Analogs
In the aminoalcohol‑carbazole series, the 2‑ethyl‑substituted phenylamino derivative (represented by target‑congener TDR30137) exhibited an IC50 of 57 nM against chloroquine‑resistant P. falciparum K1 in human red blood cell culture [REFS‑1]. The unsubstituted N‑phenylamino analog showed an IC50 of 220 nM under identical assay conditions, representing a 3.9‑fold decrease in potency [REFS‑1]. This ortho‑ethyl group is essential for maintaining low‑nanomolar activity in the phenotypic screen.
| Evidence Dimension | Antiplasmodial IC50 (P. falciparum K1, chloroquine‑resistant) |
|---|---|
| Target Compound Data | 57 nM |
| Comparator Or Baseline | N‑phenylamino analog (unsubstituted): 220 nM |
| Quantified Difference | 3.9‑fold improvement (pIC50 difference ~0.59 log units) |
| Conditions | In vitro 72‑h [3H]‑hypoxanthine incorporation assay, human RBC, 0.5% parasitemia, 2% hematocrit |
Why This Matters
Procurement of the 2‑ethyl‑phenylamino variant directly provides a compound with confirmed low‑nanomolar antiplasmodial activity, avoiding the loss of potency observed with the simpler phenylamino analog, which is critical for hit‑to‑lead progression in antimalarial drug discovery.
- [1] Identification and Optimization of an Aminoalcohol-Carbazole Series with Antimalarial Properties. ACS Med. Chem. Lett. 2013, 4, 510–514. DOI: 10.1021/ml400015f View Source
